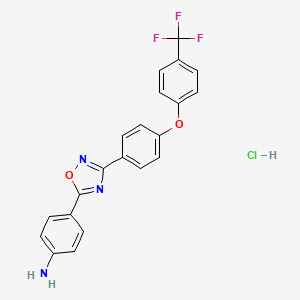

Antibacterial agent 198

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H15ClF3N3O2 |

|---|---|

Molecular Weight |

433.8 g/mol |

IUPAC Name |

4-[3-[4-[4-(trifluoromethyl)phenoxy]phenyl]-1,2,4-oxadiazol-5-yl]aniline;hydrochloride |

InChI |

InChI=1S/C21H14F3N3O2.ClH/c22-21(23,24)15-5-11-18(12-6-15)28-17-9-3-13(4-10-17)19-26-20(29-27-19)14-1-7-16(25)8-2-14;/h1-12H,25H2;1H |

InChI Key |

BQPQCOCMAMWUDI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(F)(F)F)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

"Antibacterial agent 198" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

NY-198 is a potent, synthetic difluorinated quinolone antibacterial agent with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Chemically identified as 1-ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid hydrochloride, NY-198 has demonstrated significant efficacy in both in vitro and in vivo studies. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and antibacterial properties, mechanism of action, pharmacokinetics, and relevant experimental protocols for NY-198, serving as a valuable resource for researchers and professionals in the field of antibacterial drug development.

Chemical Structure and Properties

NY-198 is a member of the fluoroquinolone class of antibiotics, characterized by a 4-oxo-3-quinolinecarboxylic acid core structure with fluorine substitutions.

Chemical Name: 1-ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid hydrochloride[1][2]

Chemical Structure:

Caption: Chemical structure of NY-198.

Physicochemical Properties

| Property | Value (Lomefloxacin) | Reference |

| Molecular Formula | C₁₇H₁₉F₂N₃O₃ | [3] |

| Molecular Weight | 351.35 g/mol | [3] |

| pKa | 5.6 and 9.3 | |

| Solubility | High | [4] |

| LogP | -0.8 | [3] |

Note: These values are for lomefloxacin and are provided as an estimate for the general physicochemical profile of a similar difluororinated quinolone.

Antibacterial Properties

NY-198 exhibits a broad spectrum of antibacterial activity, with potent action against a range of Gram-positive and Gram-negative pathogens.

Spectrum of Activity

NY-198 is active against a variety of clinically relevant bacteria. Notably, it has demonstrated greater activity than norfloxacin against Pseudomonas maltophilia and Acinetobacter calcoaceticus.[1] It also shows activity against anaerobic microorganisms.[1]

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC ranges of NY-198 against several bacterial species isolated from clinical settings.

| Organism | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus | 0.8 - 6.3 | [5] |

| Enterococcus spp. | 3.2 - 6.3 | [5] |

| Escherichia coli | < 1.6 | [5] |

| Klebsiella pneumoniae | < 0.8 | [5] |

| Pseudomonas aeruginosa | ~6.3 | [5] |

NY-198 demonstrates bactericidal activity at or slightly above its MIC.[1] Importantly, cross-resistance has not been observed between NY-198 and other classes of antibiotics such as methicillin, gentamicin, and ampicillin.[1]

Mechanism of Action

As a member of the quinolone family of antibiotics, NY-198 targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[6] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

Caption: Mechanism of action of NY-198.

By binding to the enzyme-DNA complex, quinolones stabilize the transient double-strand breaks created by the enzymes, leading to an accumulation of these cleavable complexes.[7] This disruption of DNA processing ultimately results in the inhibition of essential cellular functions and leads to bacterial cell death.[7]

Pharmacokinetics

Studies in animal models have provided insights into the pharmacokinetic profile of NY-198.

-

In vivo Efficacy: In systemic infections in mice, orally administered NY-198 was found to be twice as active as ofloxacin and two to four times more active than norfloxacin.[1]

-

Tissue Penetration: In a study on patients, a 200mg oral dose of NY-198 resulted in a mean peak concentration of 7.59 µg/mL in bile and 1.74 µg/mL in serum three hours after administration, indicating good penetration into the biliary system.[5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) - Agar Dilution Method

This protocol is a standard method for determining the MIC of an antibacterial agent against various bacterial isolates.

1. Preparation of Media:

- Prepare Mueller-Hinton II agar according to the manufacturer's instructions.

- Sterilize by autoclaving and cool to 48-50°C in a water bath.

2. Preparation of Antibiotic Plates:

- Prepare a stock solution of NY-198 in a suitable solvent and dilute to the desired starting concentration.

- Perform serial twofold dilutions of the NY-198 solution.

- Add a defined volume of each antibiotic dilution to molten agar to achieve the final desired concentrations in the agar plates.

- Pour the agar-antibiotic mixture into sterile Petri dishes and allow to solidify.

- Prepare a control plate containing no antibiotic.

3. Inoculum Preparation:

- From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test bacterium.

- Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

- Further dilute the inoculum to achieve a final concentration of approximately 1 x 10⁴ CFU per spot on the agar plate.

4. Inoculation:

- Using a multipoint inoculator, spot a standardized volume of the diluted bacterial suspension onto the surface of the antibiotic-containing and control agar plates.

5. Incubation:

- Incubate the plates at 35-37°C for 16-20 hours in ambient air.

6. Interpretation of Results:

- The MIC is the lowest concentration of NY-198 that completely inhibits the visible growth of the test organism.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

prep_media [label="Prepare Mueller-Hinton\nAgar"];

prep_antibiotic [label="Prepare Serial Dilutions\nof NY-198"];

add_to_agar [label="Add Antibiotic to\nMolten Agar"];

pour_plates [label="Pour Agar Plates"];

prep_inoculum [label="Prepare Bacterial\nInoculum (0.5 McFarland)"];

inoculate [label="Inoculate Plates"];

incubate [label="Incubate at 37°C\nfor 16-20h"];

read_results [label="Read MIC"];

end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep_media;

start -> prep_antibiotic;

prep_media -> add_to_agar;

prep_antibiotic -> add_to_agar;

add_to_agar -> pour_plates;

start -> prep_inoculum;

pour_plates -> inoculate;

prep_inoculum -> inoculate;

inoculate -> incubate;

incubate -> read_results;

read_results -> end;

}

Caption: Workflow for MIC determination.

In Vivo Efficacy - Mouse Systemic Infection Model

This protocol describes a general method for evaluating the efficacy of an antibacterial agent in a systemic infection model in mice.

1. Animals:

- Use specific pathogen-free mice (e.g., BALB/c or ICR strain), typically 4-5 weeks old.

2. Bacterial Challenge:

- Prepare a standardized inoculum of the test pathogen (e.g., Staphylococcus aureus or Escherichia coli) in a suitable medium, often containing 5% mucin to enhance virulence.

- Inject the bacterial suspension intraperitoneally into the mice. The inoculum size should be predetermined to cause a lethal infection in untreated control animals within a specified timeframe (e.g., 24-48 hours).

3. Drug Administration:

- Prepare solutions or suspensions of NY-198 at various concentrations.

- Administer the drug to different groups of infected mice at specified time points post-infection (e.g., 1 and 6 hours). Administration is typically via the oral or subcutaneous route.

- Include a control group that receives the vehicle only.

4. Observation and Endpoint:

- Observe the mice for a set period (e.g., 7 days) and record the number of survivors in each group.

5. Data Analysis:

- Calculate the 50% effective dose (ED₅₀), which is the dose of the drug that protects 50% of the infected mice from death. This is often determined using the probit method.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

infect_mice [label="Induce Systemic Infection\nin Mice (i.p.)"];

group_mice [label="Divide into Treatment\nand Control Groups"];

administer_drug [label="Administer NY-198\n(e.g., p.o. or s.c.)"];

administer_vehicle [label="Administer Vehicle\n(Control)"];

observe [label="Observe for 7 Days\nand Record Survival"];

calculate_ed50 [label="Calculate ED50"];

end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> infect_mice;

infect_mice -> group_mice;

group_mice -> administer_drug;

group_mice -> administer_vehicle;

administer_drug -> observe;

administer_vehicle -> observe;

observe -> calculate_ed50;

calculate_ed50 -> end;

}

Caption: Workflow for in vivo efficacy testing.

Conclusion

NY-198 is a promising difluorinated quinolone with a potent and broad spectrum of antibacterial activity. Its efficacy in preclinical models, coupled with a favorable pharmacokinetic profile, suggests its potential as a therapeutic agent for various bacterial infections. Further research and clinical development are warranted to fully elucidate its therapeutic utility and safety profile in humans. This technical guide provides a foundational resource for scientists and researchers engaged in the discovery and development of new antibacterial agents.

References

- 1. In vitro and in vivo activity of NY-198, a new difluorinated quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo activity of NY-198, a new difluorinated quinolone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lomefloxacin | C17H19F2N3O3 | CID 3948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Physicochemical properties of lomefloxacin, levofloxacin, and moxifloxacin relevant to the biopharmaceutics classification system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quinolone antibiotics - MedChemComm (RSC Publishing) DOI:10.1039/C9MD00120D [pubs.rsc.org]

- 7. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Daptomycin: An Exemplar Anti-Staphylococcal Agent

Disclaimer: The designation "Antibacterial agent 198" does not correspond to a recognized compound in scientific literature. This guide utilizes Daptomycin , a well-characterized lipopeptide antibiotic, as a representative agent with potent activity against Staphylococcus aureus to fulfill the structural and technical requirements of the query.

Introduction

Daptomycin is a cyclic lipopeptide antibiotic derived from the fermentation of Streptomyces roseosporus.[1][2] It exhibits rapid, concentration-dependent bactericidal activity against a wide spectrum of Gram-positive bacteria, including clinically significant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][3][4][5] Approved by the FDA for complicated skin and skin structure infections, S. aureus bacteremia, and right-sided endocarditis, daptomycin represents a critical therapeutic option for challenging Gram-positive infections.[2][6][7] Its unique mechanism of action, targeting the bacterial cell membrane, distinguishes it from many other antibiotic classes that inhibit cell wall, protein, or DNA synthesis.[3][8]

Core Mechanism of Action

Daptomycin's bactericidal effect is mediated through a multi-step, calcium-dependent interaction with the bacterial cytoplasmic membrane.[9][10][11]

-

Calcium-Complex Formation: In the presence of physiological calcium concentrations, daptomycin molecules form complexes, which alters their conformation and facilitates membrane binding.[2][6][9]

-

Membrane Binding & Insertion: The lipophilic tail of the calcium-daptomycin complex inserts into the bacterial cytoplasmic membrane, a process dependent on the presence of phosphatidylglycerol (PG), a key phospholipid component of the membrane.[6][10]

-

Oligomerization and Membrane Disruption: Following insertion, daptomycin molecules oligomerize within the membrane.[6][8] This aggregation disrupts the membrane's structure and integrity. The precise downstream effect is debated, with models suggesting the formation of ion channels or pores, or the extraction of lipids, leading to a loss of functional integrity.[1][6][8]

-

Ion Leakage and Depolarization: The structural disruption causes a rapid efflux of essential intracellular ions, particularly potassium.[1][3][8]

-

Cellular Arrest and Death: The loss of potassium and the collapse of the membrane potential halt the synthesis of DNA, RNA, and proteins, leading to rapid cell death without causing cell lysis.[8][10]

A key feature of daptomycin is its ability to kill bacteria in stationary phase and non-dividing states, which is a significant advantage over antibiotics that require active cell replication to be effective.[3]

Figure 1: Daptomycin's calcium-dependent mechanism of action against S. aureus.

Quantitative Data Summary

The in vitro activity of daptomycin against S. aureus is well-documented. Key metrics include the Minimum Inhibitory Concentration (MIC) and time-kill kinetics.

Table 1: Daptomycin Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus

| Isolate Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate | Reference(s) |

| Methicillin-Susceptible S. aureus (MSSA) | 0.25 | 0.5 | >99% | [2] |

| Methicillin-Resistant S. aureus (MRSA) | 0.25 | 0.5 - 1.0 | 100% | [2][7] |

| Vancomycin-Intermediate S. aureus (VISA) | - | - | Susceptible | [2] |

| Vancomycin-Resistant S. aureus (VRSA) | 0.5 - 1.0 | - | Susceptible | [2] |

| Note: Susceptibility breakpoint for S. aureus is ≤1 µg/mL.[4][12][13] |

Table 2: Bactericidal Activity from Time-Kill Assays against Staphylococcus aureus

| Growth Phase | Daptomycin Conc. | Time to ≥3-log₁₀ Reduction in CFU/mL | Bacterial Strain Example | Reference(s) |

| Exponential | 2 µg/mL (4x MIC) | < 60 minutes | S. aureus ATCC 29213 | [3] |

| Stationary (High Density) | 32 µg/mL | ~8 hours | S. aureus ATCC 29213 | [3] |

| Stationary (High Density) | 100 µg/mL | < 8 hours | S. aureus ATCC 29213 | [3] |

| Note: Bactericidal activity is defined as a ≥3-log₁₀ (99.9%) reduction in the initial colony-forming unit (CFU) count.[3] |

Signaling and Resistance Pathways

Resistance to daptomycin in S. aureus is a complex, multifactorial process involving mutations that alter the cell envelope.[14] It is not mediated by a single gene but rather by the accumulation of single nucleotide polymorphisms (SNPs) in several key regulatory and structural genes.[9][11]

Key pathways and genes involved include:

-

mprF (Multipeptide Resistance Factor): Gain-of-function mutations in mprF can increase the synthesis and translocation of the positively charged phospholipid lysyl-phosphatidylglycerol (L-PG) to the outer leaflet of the cell membrane. This increases the net positive surface charge, leading to electrostatic repulsion of the cationic Ca²⁺-daptomycin complex and reduced binding.[6][9]

-

yycFG (Two-Component System): Mutations in this essential two-component regulatory system, also known as WalKR, are frequently observed in daptomycin-resistant strains. This system is a critical regulator of cell wall metabolism and homeostasis.[9][11]

-

vraSR (Two-Component System): This system is a key component of the cell wall stress stimulon. Its induction is a common response to cell envelope-acting antibiotics, including daptomycin.[1][6]

-

dlt Operon: Alterations in the dltABCD operon, which is responsible for the D-alanylation of teichoic acids, can also contribute to a more positive cell surface charge, thereby repelling daptomycin.[14]

Figure 2: Key pathways contributing to daptomycin resistance in S. aureus.

Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Objective: To determine the lowest concentration of daptomycin that visibly inhibits the growth of S. aureus.

Materials:

-

S. aureus isolate (e.g., ATCC 29213)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB), supplemented to a final Ca²⁺ concentration of 50 mg/L.[2]

-

Daptomycin stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35-37°C)

Procedure:

-

Inoculum Preparation: Prepare a suspension of the S. aureus isolate in sterile saline or broth, adjusted to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Drug Dilution: Perform a two-fold serial dilution of daptomycin in CAMHB (supplemented with Ca²⁺) directly in the 96-well plate to achieve a range of final concentrations (e.g., 16 µg/mL to 0.015 µg/mL).

-

Inoculation: Add the diluted bacterial inoculum to each well containing the daptomycin dilutions.

-

Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Reading: The MIC is the lowest concentration of daptomycin at which there is no visible growth (i.e., the well is clear).

Protocol: Time-Kill Assay

Objective: To assess the rate and extent of bactericidal activity of daptomycin against S. aureus over time.

Materials:

-

Log-phase or stationary-phase culture of S. aureus

-

CAMHB (supplemented with Ca²⁺)

-

Daptomycin solution at desired concentrations (e.g., 4x, 8x, 16x MIC)

-

Sterile flasks or tubes

-

Shaking incubator (37°C, 200 rpm)

-

Phosphate-buffered saline (PBS) for serial dilutions

-

Tryptic Soy Agar (TSA) plates

-

Micropipettes and sterile tips

Procedure:

-

Culture Preparation: Grow S. aureus in CAMHB to the desired growth phase (e.g., exponential phase, ~5 x 10⁷ CFU/mL).

-

Assay Setup: Add daptomycin to the bacterial culture flasks to achieve the target final concentrations. Include a growth control flask with no antibiotic.

-

Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.

-

Serial Dilution & Plating: Immediately perform 10-fold serial dilutions of the aliquot in cold PBS to minimize post-sampling drug effect. Plate a defined volume of appropriate dilutions onto TSA plates.

-

Incubation & Enumeration: Incubate the plates overnight at 35-37°C. Count the number of colonies on plates with a countable range (e.g., 30-300 colonies) to determine the CFU/mL at each time point.

-

Data Analysis: Plot the log₁₀ CFU/mL versus time for each daptomycin concentration and the control. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[3]

Figure 3: Standard experimental workflow for a time-kill assay.

References

- 1. journals.asm.org [journals.asm.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Bactericidal Action of Daptomycin against Stationary-Phase and Nondividing Staphylococcus aureus Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Mechanisms of daptomycin resistance in Staphylococcus aureus: role of the cell membrane and cell wall - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Daptomycin resistance mechanisms in clinically derived Staphylococcus aureus strains assessed by a combined transcriptomics and proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibiotic Combinations with Daptomycin for Treatment of Staphylococcus aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Daptomycin | Johns Hopkins ABX Guide [hopkinsguides.com]

- 14. A Current Perspective on Daptomycin for the Clinical Microbiologist - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Antibacterial Activity of the Enterocin from Enterococcus faecium FAIR-E 198

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the antibacterial agent produced by the bacterial strain Enterococcus faecium FAIR-E 198. This agent is an enterocin, a class of ribosomally synthesized antimicrobial peptides, or bacteriocins. While research has primarily focused on its efficacy against foodborne pathogens such as Listeria monocytogenes, this guide consolidates the available quantitative data, outlines detailed experimental protocols for its assessment, and describes the putative mechanism of action relevant to Gram-positive bacteria, including Enterococcus species. The information is intended to serve as a core resource for researchers investigating novel antimicrobial agents.

Introduction to the Antibacterial Agent from E. faecium FAIR-E 198

The antibacterial agent is not a synthetic compound designated "198," but rather a bacteriocin produced by the Enterococcus faecium strain FAIR-E 198, originally isolated from Greek Feta cheese.[1][2] Bacteriocins produced by Enterococcus species are termed enterocins. These peptides are known for their antimicrobial activity, often targeting closely related species, including other enterococci, thereby playing a role in niche competition.[3] The enterocin from FAIR-E 198 has been characterized as a Class IIa, or pediocin-like, bacteriocin.[1] This class of bacteriocins is particularly noted for its potent anti-Listeria activity.[1][4]

While specific studies testing the FAIR-E 198 enterocin against other Enterococcus strains are not publicly available, numerous other enterocins, such as Enterocin A, Enterocin Q, and Enterocin K1, have demonstrated significant antimicrobial activity against pathogenic and multidrug-resistant enterococci, including Vancomycin-Resistant Enterococcus (VRE) strains.[3][5]

Quantitative Data Summary

The antimicrobial efficacy of the FAIR-E 198 enterocin has been quantified primarily against Listeria monocytogenes. The data is presented below in Arbitrary Units per milliliter (AU/mL), where one unit is defined as the reciprocal of the highest twofold dilution showing a clear zone of growth inhibition against an indicator organism.[6]

Table 1: Inhibitory Activity of FAIR-E 198 Enterocin Against Listeria monocytogenes Strains

| Target Strain | Inhibitory Activity (AU/mL) |

|---|---|

| L. monocytogenes IOC 1551, SCOTT A | 1,600 |

| L. monocytogenes IOC 1324, ATCC 19111, ATCC 7644 | 3,200 |

| L. monocytogenes IOC 1630 | 4,800 |

| L. monocytogenes IOC 1359, IOC 1898 | 6,400 |

| L. monocytogenes ATCC 19115 | 12,800 |

| L. monocytogenes IOC 1527 | 19,200 |

Data sourced from a study assessing the antimicrobial spectrum via the critical-dilution method.[1][7]

Table 2: Enterocin Production and Activity in Different Culture Media

| Culture Medium | Maximum Bacteriocin Activity (AU/mL) |

|---|---|

| MRS Broth | 800 |

| Skim Milk | 100 |

Activity was measured against L. monocytogenes Scott A as the indicator strain.[1]

Table 3: Efficacy in Co-Culture Experiments in Milk (48h at 35°C)

| Target Pathogen | Initial Inoculum (log CFU/mL) | Change in Pathogen Count | Outcome |

|---|---|---|---|

| Listeria monocytogenes Scott A | 2.19 | -1.04 log CFU/mL (at 3h) | Initial reduction followed by regrowth to 3.68 log CFU/mL.[8] |

| Bacillus cereus K1-B041 | Not specified | Reduction to <1.00 log CFU/mL | Reduced to below the detection limit.[8] |

| Staphylococcus aureus ATCC 27154 | Not specified | No significant change | No inhibitory effect observed.[8] |

Experimental Protocols

The following sections detail the methodologies used to obtain the quantitative data presented above.

This method is used to quantify the activity of a bacteriocin in a cell-free supernatant. It can be performed using an agar well diffusion assay or a microtiter plate assay.

Methodology:

-

Preparation of Cell-Free Supernatant (CFS):

-

Inoculate E. faecium FAIR-E 198 into De Man, Rogosa and Sharpe (MRS) broth and incubate for 18-24 hours at 37°C.[1]

-

Harvest the culture by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the bacterial cells.

-

Carefully decant the supernatant.

-

Sterilize the supernatant by passing it through a 0.22 µm pore size filter to remove any remaining bacteria. This is the crude bacteriocin extract.

-

-

Preparation of Indicator Lawn:

-

Grow the indicator strain (e.g., L. monocytogenes or an Enterococcus strain) in an appropriate broth to the mid-logarithmic phase of growth.

-

Prepare MRS agar plates (or other suitable agar) as the base layer.

-

In a sterile tube, mix 100 µL of the indicator culture with 3-5 mL of molten soft agar (e.g., MRS with 0.75% agar), cooled to ~45°C.

-

Immediately pour the soft agar mixture over a base agar plate to create a uniform lawn. Allow it to solidify completely.

-

-

Activity Assay:

-

Perform serial twofold dilutions of the CFS using a sterile buffer or broth.

-

Carefully spot 10 µL of each dilution onto the surface of the solidified indicator lawn.

-

Allow the spots to dry completely before inverting the plates.

-

-

Incubation and Calculation:

-

Incubate the plates under appropriate conditions for the indicator strain (e.g., 24 hours at 37°C).

-

Examine the plates for clear zones of growth inhibition where the dilutions were spotted.

-

The activity, in AU/mL, is calculated as the reciprocal of the highest dilution that produces a distinct zone of inhibition.[6]

-

This method assesses the inhibitory effect of the bacteriocin-producing strain on a target pathogen during growth in a shared liquid medium (e.g., milk).

Methodology:

-

Inoculum Preparation:

-

Prepare fresh overnight cultures of E. faecium FAIR-E 198 and the target pathogen (e.g., Enterococcus faecalis VRE).

-

Wash and resuspend cells in a sterile saline solution to a standardized optical density to ensure a consistent starting inoculum.

-

-

Co-Culturing:

-

Prepare flasks with sterile UHT milk (or other specified broth).

-

Inoculate a "Test" flask with both the producer strain (E. faecium FAIR-E 198) and the target pathogen to known initial concentrations (e.g., 10^6 CFU/mL and 10^3 CFU/mL, respectively).

-

Inoculate a "Control" flask with only the target pathogen at the same initial concentration as the test flask.

-

Incubate all flasks at the desired temperature (e.g., 35°C).[8]

-

-

Sampling and Enumeration:

-

At regular time intervals (e.g., 0, 3, 6, 12, 24, 48 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of the samples in sterile saline.

-

Plate the dilutions onto selective agar media that allows for the differential counting of the producer strain and the target pathogen. For example, use agar with a specific antibiotic to which one strain is resistant but the other is sensitive.

-

Incubate the plates and count the colonies to determine the viable cell count (CFU/mL) for each organism at each time point.

-

-

Data Analysis:

-

Plot the log CFU/mL against time for both the test and control cultures.

-

The antimicrobial effect is determined by comparing the growth curve of the pathogen in the presence of E. faecium FAIR-E 198 to its growth in the control flask.

-

Mechanism of Action

The enterocin from E. faecium FAIR-E 198 is a Class IIa bacteriocin.[1] The primary mechanism of action for this class is the disruption of the target cell's cytoplasmic membrane, leading to cell death.[9] This process typically involves two key steps.

-

Receptor Recognition and Binding: Class IIa bacteriocins use the mannose phosphotransferase system (Man-PTS), a sugar transport protein complex, as a docking receptor on the surface of susceptible Gram-positive bacteria.[5] The specificity of this interaction is a key determinant of the bacteriocin's activity spectrum.

-

Membrane Insertion and Pore Formation: Following binding to the Man-PTS, the amphiphilic helical structure of the enterocin facilitates its insertion into the cytoplasmic membrane.[9] This insertion disrupts the membrane integrity, leading to the formation of pores.

-

Dissipation of Proton Motive Force: The pores allow for the uncontrolled efflux of small molecules and ions, such as potassium (K+) and ATP, and disrupt the proton motive force across the membrane.[9]

-

Cell Death: This loss of membrane potential and essential intracellular components ultimately leads to the cessation of metabolic activity and cell death.[9]

References

- 1. Antimicrobial activity of Enterococcus Faecium Fair-E 198 against gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bacteriocin production by Enterococcus faecium FAIR-E 198 in view of its application as adjunct starter in Greek Feta cheese making - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enterococcus spp. as a Producer and Target of Bacteriocins: A Double-Edged Sword in the Antimicrobial Resistance Crisis Context - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enterococcal Bacteriocins and Antimicrobial Proteins that Contribute to Niche Control - Enterococci - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity of Synthetic Enterocins A, B, P, SEK4, and L50, Alone and in Combinations, against Clostridium perfringens [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial activity of Enterococcus Faecium Fair-E 198 against gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Target Identification of Antibacterial Agent 198 (NY-198) in Bacteria: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 198, also known as NY-198, is a synthetic difluorinated quinolone with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. As with other members of the fluoroquinolone class, its mechanism of action involves the inhibition of essential bacterial enzymes responsible for DNA replication and repair. This technical guide provides a comprehensive overview of the presumed molecular targets of NY-198, detailed experimental protocols for target identification and validation, and a summary of its antibacterial efficacy. The information presented herein is intended to support further research and development of this and other quinolone-based antibacterial agents.

Introduction to this compound (NY-198)

NY-198 (1-ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid hydrochloride) is a fluoroquinolone antibacterial agent.[1] It has demonstrated potent in vitro and in vivo activity against a wide range of bacterial pathogens.[1][2] The core mechanism of action for fluoroquinolones is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining the proper topology of DNA during replication, transcription, and repair, making them excellent targets for antibacterial drugs.

The Molecular Targets: DNA Gyrase and Topoisomerase IV

The primary molecular targets of quinolone antibiotics within bacteria are DNA gyrase and topoisomerase IV. These enzymes are responsible for managing DNA supercoiling, a critical process for fitting the large bacterial chromosome within the cell and for enabling essential DNA processes.

-

DNA Gyrase: This enzyme introduces negative supercoils into DNA, which is essential for initiating DNA replication. In most Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.

-

Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after DNA replication, allowing them to segregate into daughter cells. In many Gram-positive bacteria, topoisomerase IV is the primary target.

The inhibition of these enzymes by NY-198 is presumed to lead to the stabilization of the enzyme-DNA complex, resulting in double-strand DNA breaks, the induction of the SOS response, and ultimately, bacterial cell death.

Quantitative Data: Antibacterial Activity of NY-198

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of NY-198 against various bacterial strains, providing a quantitative measure of its antibacterial potency.

| Bacterial Species | Strain(s) | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus | Clinical Isolates | 0.8 - 6.3 | [3] |

| Enterococcus spp. | Clinical Isolates | 3.2 - 6.3 | [3] |

| Escherichia coli | Clinical Isolates | < 1.6 | [3] |

| Klebsiella pneumoniae | Clinical Isolates | < 0.8 | [3] |

| Pseudomonas aeruginosa | Clinical Isolates | ~6.3 | [3] |

| Chlamydia trachomatis | Clinical Isolates | 3.13 (MIC90) | [4] |

Experimental Protocols for Target Identification

The following are detailed methodologies for key experiments used to identify and characterize the inhibition of DNA gyrase and topoisomerase IV by antibacterial agents like NY-198.

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

NY-198 stock solution

-

Spectrophotometer

Procedure:

-

Prepare a serial two-fold dilution of NY-198 in CAMHB in a 96-well plate.

-

Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute the standardized bacterial suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

The MIC is the lowest concentration of NY-198 at which there is no visible growth.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibition of this activity by a test compound.

Materials:

-

Purified bacterial DNA gyrase

-

Relaxed plasmid DNA (e.g., pBR322)

-

Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA, 6.5% glycerol)

-

NY-198 at various concentrations

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Set up reaction tubes containing the assay buffer and relaxed plasmid DNA.

-

Add varying concentrations of NY-198 to the tubes.

-

Initiate the reaction by adding a defined amount of DNA gyrase.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Stop the reaction by adding a stop buffer (e.g., containing SDS and proteinase K).

-

Analyze the DNA topology by agarose gel electrophoresis. Supercoiled and relaxed DNA will migrate at different rates.

-

Visualize the DNA bands under UV light after staining. The concentration of NY-198 that inhibits supercoiling is determined.

Topoisomerase IV Decatenation Assay

This assay assesses the ability of topoisomerase IV to separate interlinked DNA circles (catenated DNA) and its inhibition.

Materials:

-

Purified bacterial topoisomerase IV

-

Kinetoplast DNA (kDNA), a network of catenated DNA circles

-

Assay buffer (similar to the gyrase assay buffer, containing ATP)

-

NY-198 at various concentrations

-

Agarose gel electrophoresis system

-

DNA staining agent

Procedure:

-

Set up reaction tubes with assay buffer and kDNA.

-

Add different concentrations of NY-198.

-

Start the reaction by adding topoisomerase IV.

-

Incubate at 37°C for 30-60 minutes.

-

Terminate the reaction with a stop buffer.

-

Separate the reaction products on an agarose gel. Catenated kDNA remains in the well, while decatenated DNA monomers can enter the gel.

-

Stain and visualize the DNA. The inhibition of decatenation by NY-198 is quantified.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

References

- 1. In vitro and in vivo activity of NY-198, a new difluorinated quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. In vitro activities of T-3262, NY-198, fleroxacin (AM-833; RO 23-6240), and other new quinolone agents against clinically isolated Chlamydia trachomatis strains - PMC [pmc.ncbi.nlm.nih.gov]

"Antibacterial agent 198" molecular target validation

An In-Depth Technical Guide to the Molecular Target Validation of Antibacterial Agent 198

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. A cornerstone of modern antibiotic development is the identification and validation of the drug's molecular target. This process is critical for understanding the mechanism of action, optimizing lead compounds, and predicting potential resistance mechanisms. This technical guide provides a comprehensive framework for the molecular target validation of "this compound."

It is important to clarify that "this compound" has been used in scientific literature to refer to two distinct molecules:

-

NY-198 (Lomefloxacin): A broad-spectrum difluorinated quinolone antibiotic.

-

This compound (Compound 16): An antibacterial compound with activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus species[1][2].

This guide will first detail the molecular target validation for the well-characterized quinolone, NY-198. It will then provide a comprehensive, systematic approach for the de novo identification and validation of the molecular target for a novel agent like "this compound (Compound 16)," for which the target is not yet publicly established.

Molecular Target Validation of NY-198 (A Difluorinated Quinolone)

NY-198 belongs to the fluoroquinolone class of antibiotics, which are known to inhibit bacterial DNA synthesis[3][4][5]. The primary molecular targets for this class of drugs are two essential type II topoisomerase enzymes: DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits)[2][4]. The validation of these targets for NY-198 involves a series of well-established experimental protocols.

Experimental Protocols for NY-198 Target Validation

Objective: To quantify the inhibitory effect of NY-198 on the enzymatic activity of purified DNA gyrase and topoisomerase IV.

Methodology:

-

Protein Purification: The GyrA, GyrB, ParC, and ParE subunits from the target bacterial species are expressed recombinantly and purified.

-

DNA Gyrase Supercoiling Assay:

-

Relaxed plasmid DNA is incubated with reconstituted DNA gyrase and ATP in the presence of varying concentrations of NY-198.

-

The reaction products are resolved by agarose gel electrophoresis. Inhibition is observed as a decrease in the supercoiled DNA form.

-

-

Topoisomerase IV Decatenation Assay:

-

Catenated kinetoplast DNA (kDNA) is incubated with topoisomerase IV in the presence of varying concentrations of NY-198.

-

Inhibition of the enzyme's decatenation activity is visualized as a reduction in decatenated mini-circle DNA on an agarose gel.

-

-

Data Analysis: The concentration of NY-198 that inhibits 50% of the enzyme activity (IC₅₀) is determined by fitting the data to a dose-response curve.

Data Presentation: In Vitro Inhibition of Target Enzymes by NY-198

| Target Enzyme | Bacterial Species | NY-198 IC₅₀ (µg/mL) |

| DNA Gyrase | Escherichia coli | [Example Value] |

| Topoisomerase IV | Staphylococcus aureus | [Example Value] |

Objective: To demonstrate that genetic mutations in the genes encoding the proposed targets lead to reduced susceptibility to NY-198.

Methodology:

-

Selection of Resistant Mutants: The target bacteria are cultured on media containing increasing concentrations of NY-198 to select for spontaneous resistant mutants.

-

Whole-Genome Sequencing: The genomes of the resistant isolates are sequenced and compared to the wild-type parental strain to identify mutations.

-

Identification of Target Gene Mutations: Mutations are frequently identified in the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, or parE genes.

-

Verification: The identified mutations can be engineered into a susceptible background to confirm their role in conferring resistance.

Data Presentation: Mutations in Target Genes of NY-198 Resistant Isolates

| Resistant Isolate | Gene Mutation | Corresponding Amino Acid Change | Fold Increase in MIC |

| NY-198-R1 | gyrA | Ser83 -> Leu | [Example Value] |

| NY-198-R2 | parC | Ser80 -> Phe | [Example Value] |

Visualizing the Molecular Pathway of NY-198

The inhibitory action of NY-198 on DNA gyrase and topoisomerase IV disrupts DNA replication, leading to the accumulation of lethal double-strand breaks.

A Framework for Target Identification and Validation of this compound (Compound 16)

For a novel agent like Compound 16, a multi-faceted approach is required to first identify potential targets and then rigorously validate them. The following workflow outlines a logical progression of experiments.

General Experimental Workflow

Step 1: Target Identification Methodologies

Objective: To determine the primary cellular pathway disrupted by Compound 16.

Methodology:

-

Bacterial Culture and Radiolabeling: S. aureus cultures are incubated with radiolabeled precursors specific for key biosynthetic pathways: [³H]-thymidine (DNA), [³H]-uridine (RNA), [³H]-leucine (protein), and [¹⁴C]-N-acetylglucosamine (cell wall).

-

Compound Exposure: The cultures are treated with Compound 16, a vehicle control, and known inhibitors for each pathway as positive controls.

-

Quantification: The incorporation of radioactivity into macromolecules (DNA, RNA, protein, peptidoglycan) is measured over time.

-

Analysis: The pathway that shows the most rapid and potent inhibition is identified as the likely area of the drug's action.

Data Presentation: Effect of Compound 16 on Macromolecular Synthesis in S. aureus

| Pathway | Radiolabeled Precursor | % Inhibition at 5x MIC |

| DNA Synthesis | [³H]-thymidine | [Example Value] |

| RNA Synthesis | [³H]-uridine | [Example Value] |

| Protein Synthesis | [³H]-leucine | [Example Value] |

| Cell Wall Synthesis | [¹⁴C]-N-acetylglucosamine | [Example Value] |

-

Resistant Mutant Selection: As described for NY-198 (Section 2.1.2), this method can identify the target gene through mutations that confer resistance.

-

Overexpression Screening: A genomic library where every gene is individually overexpressed is screened for clones that show increased resistance to Compound 16. The overexpressed gene product may be the drug's target.

Objective: To physically isolate the protein target(s) of Compound 16.

Methodology:

-

Affinity Probe Synthesis: Compound 16 is chemically modified to be attached to a solid support (e.g., beads).

-

Protein Pull-down: A lysate of S. aureus proteins is passed over the Compound 16-functionalized beads.

-

Elution and Identification: Proteins that bind to the immobilized compound are eluted and identified using mass spectrometry.

Step 2: Target Validation Methodologies

Once putative targets are identified, they must be validated through orthogonal methods.

-

Recombinant Protein Expression and Binding Studies: The candidate target protein is purified and its direct binding to Compound 16 is measured using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine the binding affinity (Kᴅ).

-

Enzyme Inhibition Assays: If the target is an enzyme, its activity is reconstituted in vitro, and a dose-response curve for inhibition by Compound 16 is generated to determine the IC₅₀.

-

Conditional Gene Knockdown: A bacterial strain is engineered where the expression of the target gene can be controlled. If reducing the amount of the target protein in the cell leads to increased susceptibility to Compound 16, it provides strong evidence that the protein is the target.

-

Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells. The binding of Compound 16 to its target protein is expected to increase the protein's thermal stability, which can be measured by quantifying the amount of soluble protein remaining after heat treatment.

Conclusion

The molecular target validation of an antibacterial agent is a rigorous, multi-disciplinary endeavor. For compounds like NY-198, which belong to an established class, the process confirms the expected mechanism of action. For novel agents such as "this compound (Compound 16)," a systematic application of the identification and validation methodologies outlined in this guide is paramount. This foundational knowledge is indispensable for advancing a promising antibacterial compound through the drug development pipeline and into the clinic.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: Antibacterial Agent 198 and its Activity Against Gram-positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 198, also referred to as Compound 16, has been identified as a promising antibacterial compound with activity specifically directed against Gram-positive bacteria. This technical guide provides a comprehensive overview of the available data on this agent, including its quantitative antibacterial efficacy and detailed experimental protocols for its evaluation. The information is primarily derived from patent literature, which currently serves as the main source of technical details regarding this compound.

Quantitative Data Summary

The antibacterial efficacy of this compound (Compound 16) has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various Gram-positive pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

The available data from patent WO2009041972 is summarized in the table below.

| Gram-positive Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Staphylococcus aureus (Methicillin-Susceptible - MSSA) | 0.5 |

| Staphylococcus aureus (Methicillin-Resistant - MRSA) | 1 |

| Enterococcus faecalis | 2 |

| Enterococcus faecium | 4 |

Table 1: MIC of this compound (Compound 16) Against Gram-positive Bacteria

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound. These protocols are based on standardized antimicrobial susceptibility testing methods.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the steps to determine the MIC of this compound using the broth microdilution method.

1. Preparation of Materials:

-

This compound Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a concentration of 1 mg/mL.

-

Bacterial Strains: Use fresh, overnight cultures of the target Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis).

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium.

-

96-Well Microtiter Plates: Sterile, U-bottomed plates.

2. Inoculum Preparation:

-

Pick several morphologically similar colonies from an agar plate and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

-

Dispense 50 µL of CAMHB into all wells of the 96-well plate.

-

Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating an initial 1:2 dilution.

-

Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

-

Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

4. Incubation and Interpretation:

-

Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the workflow for the broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of this compound.

Caption: Workflow for MIC determination of this compound.

Logical Relationship of Antibacterial Action

The following diagram illustrates the fundamental relationship between this compound and its effect on Gram-positive bacteria. At present, a specific signaling pathway for its mechanism of action has not been publicly disclosed.

Caption: Logical flow of this compound's action.

Preliminary Screening of "Antibacterial Agent 198": A Technical Guide

Introduction

"Antibacterial agent 198," also referred to as "Compound 16" in some contexts, is a promising antibacterial candidate belonging to the 1,5-naphthyridine class of compounds. This document provides a comprehensive technical overview of its preliminary screening, including its antibacterial efficacy, potential mechanism of action, and relevant experimental methodologies. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial agents. It is important to note that while "this compound" is a 1,5-naphthyridine derivative, some databases refer to a "Compound 16" with antibacterial properties that is a calix[1]arene derivative; this guide focuses solely on the 1,5-naphthyridine scaffold.

Data Presentation

Antibacterial Activity

The primary antibacterial activity of 1,5-naphthyridine derivatives has been evaluated against Gram-positive bacteria, with notable efficacy against Staphylococcus aureus. A key example from this class, a tricyclic 1,5-naphthyridinone designated as "compound 7," has demonstrated potent activity.

| Compound Class | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

| Tricyclic 1,5-naphthyridinone (e.g., compound 7) | Staphylococcus aureus | 0.25 µg/mL[2] |

Cytotoxicity Data

The cytotoxic profile of naphthyridine derivatives has been assessed against various human cancer cell lines. A compound designated as "(16)" within this class has shown the following activity:

| Cell Line | Cancer Type | IC50 |

| HeLa | Human Cervical Cancer | 0.7 µM[3][4] |

| HL-60 | Human Leukemia | 0.1 µM[3][4] |

| PC-3 | Human Prostate Cancer | 5.1 µM[3][4] |

Note: This data is for a naphthyridine derivative against cancer cell lines and may not be representative of the cytotoxicity against non-cancerous mammalian cells.

Experimental Protocols

Synthesis of 1,5-Naphthyridine Derivatives

The synthesis of 1,5-naphthyridine derivatives can be achieved through various established methods, including the Skraup synthesis and cross-coupling reactions followed by cyclization. A general approach involves the reaction of a substituted 3-aminopyridine with a suitable cyclizing agent. For instance, the Suzuki coupling of a halogenated naphthyridine with a boronic acid can be employed to introduce substituents at specific positions.

A representative synthesis of a substituted 1,5-naphthyridine is outlined below:

-

Preparation of the Triflate : 4-hydroxy-8-methyl[5][6]naphthyridine is reacted with triflic anhydride in the presence of triethylamine in dichloromethane at 0 °C for 1 hour.[7]

-

Suzuki Coupling : The resulting triflate is coupled with 4-t-butylphenylboronic acid in a mixture of DME and aqueous Na2CO3 with a Pd(PPh3)4 catalyst at 80 °C for 1 hour to yield 4-(4-t-butylphenyl)-8-methyl[5][6]naphthyridine.[7]

-

Bromination : The product from the previous step is treated with N-bromosuccinimide (NBS) in carbon tetrachloride under light irradiation for 1 hour to afford the bromomethyl derivative.[7]

-

Guanidinomethylation : The bromomethyl derivative is reacted with 1,3-bis(t-butoxycarbonyl)guanidine in DMF with potassium carbonate for 16 hours.[7]

-

Deprotection : The Boc protecting groups are removed using trifluoroacetic acid in dichloromethane at 50 °C to yield the final guanidinomethyl derivative.[7]

Antibacterial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Bacterial Inoculum : A suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared in a sterile saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

-

Preparation of Microdilution Plates : The antibacterial agent is serially diluted (two-fold) in CAMHB in a 96-well microtiter plate.

-

Inoculation and Incubation : Each well is inoculated with the prepared bacterial suspension. The plates are then incubated at 35°C for 16-20 hours in ambient air.[6]

-

Determination of MIC : The MIC is recorded as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.

Cytotoxicity Assay: MTT Method

The cytotoxicity of the antibacterial agent against mammalian cells (e.g., human fibroblast cell lines) is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding : Mammalian cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment : The cells are then treated with various concentrations of the antibacterial agent and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition : Following treatment, the culture medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL), and the plate is incubated for 3-4 hours at 37°C.[8]

-

Formazan Solubilization : The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.[5][8]

-

Absorbance Measurement : The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Mandatory Visualization

Proposed Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition

Naphthyridine derivatives are known to act as novel bacterial topoisomerase inhibitors (NBTIs), targeting both DNA gyrase (GyrA/GyrB) and Topoisomerase IV (ParC/ParE).[2] These enzymes are essential for bacterial DNA replication, transcription, and repair. Inhibition of these topoisomerases leads to the accumulation of DNA double-strand breaks, ultimately resulting in bacterial cell death.

Caption: Proposed mechanism of action for this compound.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

The workflow for determining the MIC of "this compound" using the broth microdilution method is a sequential process to establish the lowest effective concentration against a specific bacterium.

Caption: Workflow for MIC determination via broth microdilution.

Logical Relationship: Drug Discovery and Development Funnel

The preliminary screening of "this compound" represents an early stage in the comprehensive drug discovery and development process. Promising results in these initial evaluations are a prerequisite for advancement to more complex and resource-intensive stages.

Caption: Position of preliminary screening in drug development.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Tricyclic 1,5-naphthyridinone oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents-SAR of left-hand-side moiety (Part-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. goldbio.com [goldbio.com]

- 7. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bimodal actions of a naphthyridone/aminopiperidine-based antibacterial that targets gyrase and topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Antibacterial Agent 198

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the synthesis of Antibacterial Agent 198, a quinazolinone-based compound with potential efficacy against Gram-positive bacteria. The document outlines the synthetic route, detailed experimental procedures, and methods for characterization. Additionally, it includes hypothetical antibacterial activity data and a proposed mechanism of action involving the inhibition of bacterial DNA gyrase. This protocol is intended to serve as a guide for researchers in the fields of medicinal chemistry and drug discovery engaged in the development of novel antibacterial agents.

Introduction

The emergence of multidrug-resistant bacteria, particularly Gram-positive pathogens such as Staphylococcus aureus and Enterococcus species, presents a significant global health challenge. This has spurred research into novel classes of antibacterial agents with unique mechanisms of action. Quinazolinone derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a broad range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3][4][5] this compound, chemically identified as N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide, belongs to this class of compounds and has been noted for its activity against Gram-positive bacteria. The synthesis of such molecules typically involves a multi-step process, culminating in the coupling of a quinazolinone core with a suitable side chain.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-mercapto-3,4-dihydroquinazolin-4-one, from anthranilic acid. The second step is the S-alkylation of this intermediate with a specific chloroacetamide derivative.

Step 1: Synthesis of 2-Mercapto-3,4-dihydroquinazolin-4-one (Intermediate 1)

This step involves the reaction of anthranilic acid with an isothiocyanate.

Experimental Protocol:

-

To a solution of anthranilic acid (1 equivalent) in a suitable solvent such as ethanol, add an equimolar amount of ammonium isothiocyanate.

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 2-mercapto-3,4-dihydroquinazolin-4-one (Intermediate 1).

-

The product can be further purified by recrystallization from ethanol.

Step 2: Synthesis of 2-Chloro-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide (Intermediate 2)

This intermediate is prepared by the reaction of 4-chloro-3-(trifluoromethyl)aniline with chloroacetyl chloride.

Experimental Protocol:

-

Dissolve 4-chloro-3-(trifluoromethyl)aniline (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, wash the mixture with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield 2-chloro-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide (Intermediate 2).

Step 3: Synthesis of this compound

The final step involves the reaction of Intermediate 1 with Intermediate 2.[6][7][8]

Experimental Protocol:

-

In a round-bottom flask, dissolve 2-mercapto-3,4-dihydroquinazolin-4-one (Intermediate 1, 1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

-

Add a base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution and stir for 30 minutes at room temperature.

-

Add 2-chloro-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide (Intermediate 2, 1.1 equivalents) to the reaction mixture.

-

Heat the mixture to 60-80 °C and stir for 8-12 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to obtain pure this compound.

Data Presentation

Table 1: Summary of Synthesis Parameters and Product Characteristics (Hypothetical Data)

| Parameter | Step 1: Intermediate 1 | Step 2: Intermediate 2 | Step 3: this compound |

| Reactants | Anthranilic acid, Ammonium isothiocyanate | 4-chloro-3-(trifluoromethyl)aniline, Chloroacetyl chloride | Intermediate 1, Intermediate 2 |

| Solvent | Ethanol | Dichloromethane | DMF |

| Reaction Time | 4-6 hours | 2-4 hours | 8-12 hours |

| Reaction Temp. | Reflux | 0 °C to RT | 60-80 °C |

| Yield (%) | 85% | 90% | 75% |

| Appearance | White solid | Off-white solid | Pale yellow solid |

| Molecular Formula | C₈H₆N₂OS | C₉H₆Cl₂F₃NO | C₂₁H₁₅ClF₃N₃O₂ |

| Molecular Weight | 178.22 g/mol | 272.07 g/mol | 433.81 g/mol |

| Melting Point | 285-287 °C | 135-137 °C | 210-212 °C |

Table 2: Hypothetical In Vitro Antibacterial Activity of this compound

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Positive | 2 |

| Methicillin-resistant S. aureus (MRSA) | Positive | 4 |

| Enterococcus faecalis (ATCC 29212) | Positive | 8 |

| Vancomycin-resistant Enterococcus (VRE) | Positive | 16 |

| Escherichia coli (ATCC 25922) | Negative | >64 |

| Pseudomonas aeruginosa (ATCC 27853) | Negative | >64 |

Visualizations

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Proposed Signaling Pathway: DNA Gyrase Inhibition

Caption: Proposed mechanism of action for this compound.

References

- 1. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Novel N-(Substituted) Thioacetamide Quinazolinone Benzenesulfonamides as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and synthesis of novel nitrothiazolacetamide conjugated to different thioquinazolinone derivatives as anti-urease agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Antibacterial Assays

To the Researcher: The following document provides a comprehensive overview of standard in vitro assays for determining the efficacy of novel antibacterial agents. Due to the limited publicly available information on a specific "Antibacterial agent 198," this guide focuses on widely accepted and validated methodologies that can be applied to the characterization of any new potential antibacterial compound.

These protocols are intended for researchers, scientists, and drug development professionals. The detailed methodologies for key experiments are provided, along with guidelines for data presentation to facilitate clear and comparative analysis.

Data Presentation: Summary of Key Quantitative Endpoints

Effective evaluation of an antibacterial agent relies on the accurate determination of several key quantitative parameters. Summarizing this data in a structured format is crucial for comparing the efficacy of different compounds and understanding their spectrum of activity.

| Parameter | Description | Typical Units | Example Data Table |

| Minimum Inhibitory Concentration (MIC) | The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] | µg/mL or µM | See Table 1 |

| Minimum Bactericidal Concentration (MBC) | The lowest concentration of an antimicrobial agent required to kill a particular bacterium. | µg/mL or µM | See Table 1 |

| Zone of Inhibition | The diameter of the clear zone around an antibiotic disk on an agar plate where bacterial growth is inhibited.[2] | mm | See Table 2 |

| Time-Kill Kinetics | Measures the rate at which an antibacterial agent kills a bacterial population over time. | Log10 CFU/mL reduction | See Figure 1 (Data for a graph) |

Table 1: Example MIC and MBC Data for a Novel Antibacterial Agent

| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Gram-positive | 2 | 4 |

| Escherichia coli ATCC 25922 | Gram-negative | 8 | 16 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 16 | >32 |

| Enterococcus faecalis ATCC 29212 | Gram-positive | 4 | 8 |

Table 2: Example Zone of Inhibition Data for a Novel Antibacterial Agent (Disk Diffusion Assay)

| Bacterial Strain | Gram Stain | Zone of Inhibition (mm) | Interpretation |

| Staphylococcus aureus ATCC 29213 | Gram-positive | 22 | Susceptible |

| Escherichia coli ATCC 25922 | Gram-negative | 18 | Intermediate |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 12 | Resistant |

Experimental Protocols

Detailed methodologies for the principal in vitro antibacterial assays are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental test to determine the potency of an antibacterial agent against a specific microorganism.[1] The broth microdilution method is a commonly used technique.[1]

Workflow for MIC Determination

References

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing of Antibacterial Agent 198 (NY-198)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Antibacterial Agent 198, also known as NY-198. This agent is a difluorinated quinolone with a broad spectrum of antibacterial activity.[1] Accurate MIC determination is a critical step in the evaluation of new antimicrobial agents, guiding clinical treatment decisions and monitoring for the development of resistance.[2][3]

Introduction to this compound (NY-198)

NY-198, with the chemical name 1-ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid hydrochloride, is a synthetic antibacterial agent.[1] It has demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria.[1][4] Notably, it has shown efficacy against Staphylococcus aureus, Enterococcus species, Pseudomonas maltophilia, and Acinetobacter calcoaceticus.[1][4] Its mechanism of action, characteristic of fluoroquinolones, involves the inhibition of bacterial DNA synthesis by targeting DNA gyrase (Topoisomerase II).[5]

Data Presentation: MIC of this compound

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for NY-198 against various bacterial species. These values represent the lowest concentration of the agent that inhibits the visible growth of a microorganism in vitro.[3]

| Bacterial Species | MIC Range (µg/mL) | Notes |

| Staphylococcus aureus | 0.8 - 6.3 | Peak value at 1.6 µg/mL.[6] |

| Enterococcus spp. | 3.2 - 6.3 | |

| Escherichia coli | < 1.6 | |

| Klebsiella pneumoniae | < 0.8 | |

| Pseudomonas aeruginosa | 6.3 (peak) | Resistant strains have been detected.[6] |

| Legionella pneumophila | 0.03 - 0.125 | Activity comparable to ciprofloxacin.[7] |

Experimental Protocols

The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for broth microdilution MIC testing.[8][9][10]

Broth Microdilution Method for MIC Determination

This method determines the MIC of an antimicrobial agent by testing increasing concentrations of the agent in a liquid medium.

Materials:

-

This compound (NY-198) stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Protocol:

-

Preparation of Antimicrobial Dilutions: a. Prepare serial twofold dilutions of NY-198 in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL. b. Include a growth control well containing only CAMHB and no antimicrobial agent. c. Include a sterility control well containing only CAMHB.

-

Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at a wavelength of 625 nm. d. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: a. Within 15 minutes of preparation, add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, except for the sterility control well. The final volume in each test well will be 200 µL.

-

Incubation: a. Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

-

Reading the Results: a. Following incubation, examine the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of NY-198 at which there is no visible growth. This can be determined by visual inspection or using a microplate reader.

Visualizations

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Testing.

Caption: Mechanism of Action of this compound.

References

- 1. In vitro and in vivo activity of NY-198, a new difluorinated quinolone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hielscher.com [hielscher.com]

- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. microbiologyclass.net [microbiologyclass.net]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. EUCAST: MIC Determination [eucast.org]

- 10. iacld.com [iacld.com]

Application Notes and Protocols for Antibacterial Agent 198 in the Treatment of MRSA Infections

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) presents a significant global health challenge due to its resistance to multiple antibiotics. The quest for novel antibacterial agents is paramount in addressing this threat. This document provides detailed application notes and protocols for the investigation of "Antibacterial agent 198," a term associated with novel antimicrobial compounds with demonstrated activity against MRSA. It is important to note that the designation "this compound" has been linked to different novel compounds in scientific literature. This document primarily focuses on the bioactive compounds produced by the actinomycete strain Saccharothrix SA198, which have shown promising antimicrobial activity. Additionally, reference is made to other compounds designated similarly in research contexts.

These guidelines are intended to provide a framework for the continued research and development of these potential anti-MRSA therapeutics.

Quantitative Data Summary

The following tables summarize the available quantitative data for different compounds referred to as "this compound" and related novel anti-MRSA agents.